molecular formula C10H10ClN3 B2604693 5-Chloro-2,3-dimethylquinoxalin-6-amine CAS No. 2230803-94-6

5-Chloro-2,3-dimethylquinoxalin-6-amine

Cat. No.: B2604693
CAS No.: 2230803-94-6
M. Wt: 207.66
InChI Key: ZXCRQVPYLDCAOI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylquinoxalin-6-amine is a quinoxaline derivative characterized by a chloro group at position 5, methyl groups at positions 2 and 3, and an amine group at position 4. Its synthesis typically involves the reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline under optimized conditions (70–75°C for 12 hours), yielding the product at 80% efficiency after purification via column chromatography . The compound’s structure places it within a broader class of biologically active quinoxalines, which are known for applications in medicinal chemistry, particularly as antibacterial agents .

Properties

IUPAC Name

5-chloro-2,3-dimethylquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRQVPYLDCAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethylquinoxalin-6-amine typically involves the reaction of 2,3-dimethylquinoxaline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting intermediate is then subjected to amination reactions using ammonia or amine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethylquinoxalin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,3-dimethylquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its activity is believed to be related to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs, synthesis strategies, and functional properties of 5-chloro-2,3-dimethylquinoxalin-6-amine relative to other quinoxaline derivatives.

Functional and Pharmacological Comparisons

  • Amine Reactivity: The primary amine group in 5-chloro-2,3-dimethylquinoxalin-6-amine is structurally analogous to that in 2,3-diphenylquinoxalin-6-amine (Compound 2), which undergoes acylation to form bioactive acetamide derivatives .
  • However, substituent variations (e.g., thioethers vs. methyl groups) may alter target specificity or potency.

Crystallographic and Physicochemical Properties

Although crystallographic data for 5-chloro-2,3-dimethylquinoxalin-6-amine are unavailable, related benzofuran derivatives (e.g., 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran) exhibit intermolecular interactions such as C–H⋯O hydrogen bonding and π-π stacking (3.976 Å spacing) . These features highlight the importance of halogen and methyl groups in stabilizing supramolecular architectures, which may extend to quinoxaline systems.

Notes

Synthesis Challenges: The target compound’s synthesis requires precise temperature control to maximize yield, underscoring the sensitivity of quinoxaline reactions to substituent effects .

Pharmacological Data Gaps: While antibacterial activity is implied for 6-chloroquinoxalines, specific studies on 5-chloro-2,3-dimethylquinoxalin-6-amine are needed to validate its efficacy and mechanism.

Derivatization Potential: The amine group offers opportunities for functionalization (e.g., acylation, sulfonylation), as demonstrated in related compounds .

Structural Insights: Comparative crystallographic studies could elucidate how methyl and chloro substituents influence packing efficiency and intermolecular interactions.

Biological Activity

5-Chloro-2,3-dimethylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-2,3-dimethylquinoxalin-6-amine features a quinoxaline core with chlorine and methyl substitutions that influence its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}ClN3_{3}
  • Molecular Weight : 223.66 g/mol

The biological activity of 5-Chloro-2,3-dimethylquinoxalin-6-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that 5-Chloro-2,3-dimethylquinoxalin-6-amine exhibits potent AChE inhibitory activity with an IC50_{50} value of 0.077 µM, making it more effective than established inhibitors like tacrine and galanthamine (IC50_{50} values of 0.11 µM and 0.59 µM respectively) . This suggests that the compound could be a promising lead for developing new treatments for cognitive disorders.

Antimicrobial Properties

5-Chloro-2,3-dimethylquinoxalin-6-amine has demonstrated broad-spectrum antimicrobial activity. It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth, suggesting potential applications in treating infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, it exhibited no significant cytotoxicity at concentrations ≤100 μM in human neuroblastoma cells (SHSY5Y), indicating a favorable safety profile for therapeutic applications . However, further investigations are necessary to fully understand its toxicity mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of quinoxaline derivatives, including 5-Chloro-2,3-dimethylquinoxalin-6-amine:

  • Acetylcholinesterase Inhibition :
    • A study highlighted that the compound showed the highest AChE inhibitory activity among a series of derivatives tested . The structure-activity relationship indicated that specific substitutions enhance potency.
  • Antimicrobial Activity :
    • Research demonstrated that quinoxaline derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria . The compound's effectiveness suggests its potential use in developing new antibiotics.
  • Toxicological Evaluations :
    • An extensive evaluation revealed an acceptable safety profile in rodent models, with no acute toxicity observed at high doses (median lethal dose >2000 mg/kg) . However, some histological changes were noted at elevated doses, warranting further investigation into long-term effects.

Summary Table of Biological Activities

Activity TypeIC50_{50} ValueRemarks
Acetylcholinesterase Inhibition0.077 µMHigher potency than tacrine and galanthamine
Antimicrobial ActivityVaries by strainBroad-spectrum efficacy
CytotoxicityNo significant toxicity ≤100 μMFavorable safety profile

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